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molecular formula C6H6BrClN2 B2384978 4-Bromo-3-chlorobenzene-1,2-diamine CAS No. 1008361-80-5

4-Bromo-3-chlorobenzene-1,2-diamine

Cat. No. B2384978
M. Wt: 221.48
InChI Key: VSDGRNKLELOPOS-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A mixture of 4-bromo-3-chloro-benzene-1,2-diamine (CASRN 1008361-80-5, 27 g, 0.1221 mol) and formic acid (80 mL) was heated to reflux for 1.5 h. After the completion of the reaction, 10% NaOH was added until the solution basic. The resulting solid was filtered and washed well with water then dried over night over suction to afford 22 g (78%) of 5-bromo-4-chloro-1H-benzoimidazole (128) as pale yellow solid which was used without additional purification.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:10])=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[OH-].[Na+].[CH:13](O)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][CH:13]=[N:9][C:4]=2[C:3]=1[Cl:10] |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
BrC=1C(=C(C(=CC1)N)N)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added until the solution basic
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
then dried over night over suction

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(NC=N2)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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